molecular formula C10H7BrN2O B1526564 5-Bromo-2-(pyridin-3-yloxy)pyridine CAS No. 900493-23-4

5-Bromo-2-(pyridin-3-yloxy)pyridine

Cat. No. B1526564
M. Wt: 251.08 g/mol
InChI Key: JBEQHXPNQXLTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyridin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is used in research and development .


Synthesis Analysis

The synthesis of pyridine derivatives like 5-Bromo-2-(pyridin-3-yloxy)pyridine often involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids can produce these novel pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(pyridin-3-yloxy)pyridine can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This study describes the synthesis of a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine . These derivatives were created via a Suzuki cross-coupling reaction .
  • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives .
  • Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals . In particular, one compound exhibited significant lysis activity against clot formation in human blood .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their anti-fibrotic activities were evaluated .
  • Methods of Application : The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, in particular, showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Polycyclic Azaarenes

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-5-bromopyridine, which is structurally similar to 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used for the synthesis of polycyclic azaarenes .
  • Methods of Application : The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes : The synthesized polycyclic azaarenes could potentially have various applications in medicinal chemistry, though specific results were not provided .

Preparation of Thienylpyridyl Garlands

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-Bromopyridine-3-boronic acid, which can potentially be derived from 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in the preparation of thienylpyridyl garlands .
  • Methods of Application : The preparation involves cross-coupling with heteroaryl halides .
  • Results or Outcomes : The specific outcomes of this application were not detailed in the search results .

Synthesis of 5-Bromo-2-chloro-3-pyridinol

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-Bromo-2-chloro-3-pyridinol, which is structurally similar to 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in various chemical reactions .
  • Methods of Application : The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes : The specific outcomes of this application were not detailed in the search results .

Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-bromo-2-(pyrrolidin-1-yl)pyridine, which can potentially be derived from 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in various chemical reactions .
  • Methods of Application : The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes : The specific outcomes of this application were not detailed in the search results .

Safety And Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-bromo-2-pyridin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQHXPNQXLTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734209
Record name 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyridin-3-yloxy)pyridine

CAS RN

900493-23-4
Record name 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyridin-3-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pyridin-3-yloxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(pyridin-3-yloxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(pyridin-3-yloxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(pyridin-3-yloxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(pyridin-3-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.